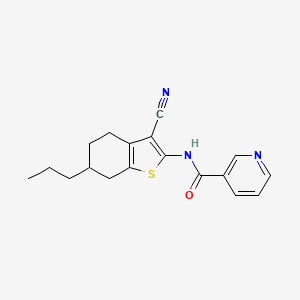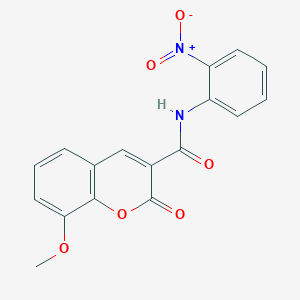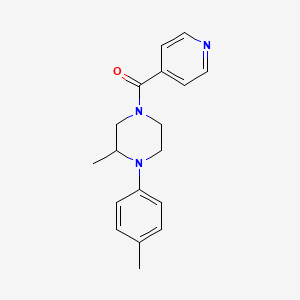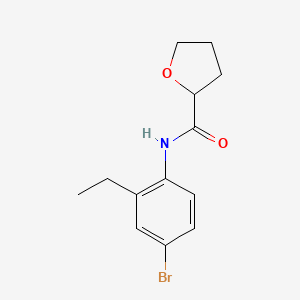
1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine
描述
1-(Methylsulfonyl)-4-(3-phenylpropanoyl)piperazine, also known as MPHP, is a piperazine derivative that has gained attention in the scientific community due to its potential applications in various fields. MPHP has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
作用机制
The mechanism of action of 1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine is not fully understood, but it has been suggested to act as a dopamine transporter inhibitor, which increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a critical role in various physiological processes, such as reward, motivation, and movement. By inhibiting the reuptake of dopamine, 1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine may enhance the dopaminergic signaling and modulate the dopaminergic system.
Biochemical and Physiological Effects
1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine has been shown to have various biochemical and physiological effects, such as increasing dopamine release, inhibiting dopamine reuptake, and reducing pain and inflammation. 1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine has also been reported to induce hyperthermia, tachycardia, and hypertension, which may have implications in the cardiovascular system. The long-term effects of 1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine on the brain and other organs are not yet fully understood and require further investigation.
实验室实验的优点和局限性
1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine has several advantages for lab experiments, such as high potency, selectivity, and solubility. 1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine can be easily synthesized and purified, and its effects can be measured using various techniques, such as electrophysiology, imaging, and behavioral assays. However, 1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine also has several limitations, such as its potential toxicity, limited availability, and potential abuse liability. Researchers should use caution when handling and using 1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine in lab experiments.
未来方向
There are several future directions for 1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine research, such as exploring its therapeutic potential in dopamine-related disorders, investigating its effects on other neurotransmitter systems, and optimizing its pharmacokinetic and pharmacodynamic properties. 1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine can also be used as a tool compound to study the dopaminergic system and its role in various physiological and pathological conditions. Further research is needed to fully understand the mechanism of action and long-term effects of 1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine and to develop safe and effective therapeutic agents based on this compound.
Conclusion
In conclusion, 1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine is a promising compound for scientific research due to its potential applications in various fields, such as neuroscience, pharmacology, and medicinal chemistry. 1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. 1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine has several future directions for research, and further investigation is needed to fully understand its potential therapeutic applications and develop safe and effective therapeutic agents based on this compound.
科学研究应用
1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine has potential applications in various fields of scientific research, such as neuroscience, pharmacology, and medicinal chemistry. 1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine has been reported to act as a dopamine transporter inhibitor, which may have implications in the treatment of dopamine-related disorders, such as Parkinson's disease and attention-deficit/hyperactivity disorder. 1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine has also been shown to have analgesic and anti-inflammatory effects, which may have therapeutic potential in the treatment of pain and inflammation-related disorders.
属性
IUPAC Name |
1-(4-methylsulfonylpiperazin-1-yl)-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-20(18,19)16-11-9-15(10-12-16)14(17)8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVNNCVGKXMING-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-4-(3-phenylpropanoyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4180317.png)

![2-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4180333.png)
![3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4180343.png)

![N-(tert-butyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4180359.png)
![6-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4180366.png)


![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4180397.png)
![N-(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4180405.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4180407.png)

